molecular formula C23H23N5O4 B2382983 N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 892306-96-6

N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2382983
CAS No.: 892306-96-6
M. Wt: 433.468
InChI Key: IDHVPNPQEMHRLC-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative featuring a bicyclic heteroaromatic core. Its structure includes:

  • A pyrazolo[4,3-d]pyrimidine backbone with 5,7-diketone groups.
  • A 1-methyl substituent at the pyrazole ring.
  • A p-tolyl group at the 6-position of the fused ring system.
  • An N-(2-ethoxyphenyl)acetamide side chain.

This compound’s design leverages the pyrazolo-pyrimidine scaffold, known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications. The ethoxyphenyl acetamide moiety may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-32-19-8-6-5-7-17(19)25-20(29)14-27-18-13-24-26(3)21(18)22(30)28(23(27)31)16-11-9-15(2)10-12-16/h5-13H,4,14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVPNPQEMHRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Table 1: Core Structure Comparison
Compound Core Structure Key Substituents
Target Compound Pyrazolo[4,3-d]pyrimidine 1-methyl, 6-p-tolyl, N-(2-ethoxyphenyl)acetamide
Compound from Pyrazolo[4,3-d]pyrimidine 1-ethyl, 3-methyl, 6-(2-phenylethyl), N-(4-fluorobenzyl)acetamide
Methyl-N-[2-(6-oxo-3-p-tolyl...) Dihydro-4H-pyridazinone 3-p-tolyl, methyl ester, acetamide side chain
F-DPA () Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, diethylacetamide, 5,7-dimethyl

Key Observations :

  • The pyrazolo[4,3-d]pyrimidine core in the target compound and ’s analog provides rigidity and planar geometry, favoring π-π stacking in receptor binding.
  • The pyrazolo[1,5-a]pyrimidine scaffold in F-DPA () differs in ring fusion position, altering electronic distribution and steric interactions .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact Analysis
Substituent Target Compound Compound F-DPA
N-Aryl Group 2-ethoxyphenyl 4-fluorobenzyl Diethyl acetamide
Lipophilicity (LogP) Moderate (ethoxy enhances solubility) High (fluorobenzyl increases LogP) Moderate (diethyl group)
Bioactivity Potential CNS penetration Enhanced receptor affinity (fluorine) TSPO ligand (brain imaging)

Key Observations :

  • Diethyl acetamide in F-DPA reduces polarity, favoring applications in radiopharmaceuticals (e.g., [18F] labeling for PET imaging) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of substituted pyrazolo[3,4-d]pyrimidinone precursors with chloroacetamide derivatives under basic conditions. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of aminopyrazole derivatives with carbonyl reagents (e.g., ethyl acetoacetate) under reflux in ethanol .
  • Step 2 : Introduction of the p-tolyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (70–90°C) .
  • Step 3 : Acetamide coupling using α-chloroacetamide intermediates in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
    • Critical Parameters : Reaction yields (50–70%) depend on solvent purity, stoichiometric ratios, and precise temperature control.

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) typically shows peaks at δ 2.03 (s, CH₃), δ 7.04–7.58 (aromatic protons), and δ 9.91 (s, NH) .
  • Mass Spectrometry (MS) : LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 389.0–507.4) .
  • X-ray Crystallography : Used to resolve ambiguities in substituent positioning, particularly for the pyrazolo-pyrimidinone core .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest:

  • Anticancer Potential : Inhibition of kinase enzymes (IC₅₀ values in µM range) via competitive binding to ATP pockets .
  • Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (MIC 32–64 µg/mL) due to membrane disruption .
  • Target Validation : Requires in vitro assays (e.g., enzyme-linked immunosorbent assays) and comparative studies with structurally similar derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify critical factors. For example, increasing DMF volume from 5 mL to 10 mL improved yield by 15% in analogous syntheses .
  • HPLC Monitoring : Track intermediates in real-time to adjust reaction termination points and minimize side products .
  • Data-Driven Optimization : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HeLa vs. MCF-7) or incubation times. For instance, cytotoxicity discrepancies (IC₅₀ 10 µM vs. 50 µM) may arise from differences in serum concentration during testing .
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) with activity trends using molecular docking .
  • Meta-Analysis : Aggregate data from PubChem and academic databases to identify outliers or batch-dependent variations .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases (e.g., EGFR, CDK2). Docking scores < −7.0 kcal/mol indicate high affinity .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) < 2.0 Å suggests stable binding .
  • Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with pyrimidinone carbonyl groups) using MOE .

Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and computational tools over descriptive summaries.
  • Advanced Techniques : Highlighted integration of computational chemistry (e.g., ICReDD’s quantum methods ) with wet-lab validation.

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